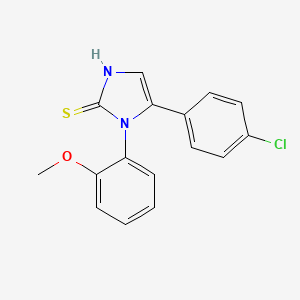

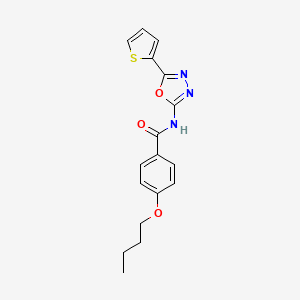

5-(4-clorofenil)-1-(2-metoxifenil)-1H-imidazol-2-tiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol, also known as CMIT, is a potent biocide that has been widely used in various industrial and household applications. CMIT is an organic compound that belongs to the class of imidazole derivatives. It is a white crystalline solid that is soluble in water and ethanol. CMIT has gained significant attention due to its broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and algae.

Mecanismo De Acción

The mechanism of action of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol involves the disruption of the cell membrane and the inhibition of cellular respiration. 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol binds to the cell membrane of microorganisms, causing damage to the membrane structure and function. This leads to the leakage of intracellular contents and the eventual death of the microorganism. 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol also inhibits the activity of enzymes involved in cellular respiration, leading to a decrease in energy production and cell death.

Biochemical and Physiological Effects:

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol has been shown to have a broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and algae. 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol has also been shown to be effective against biofilms, which are communities of microorganisms that are often resistant to traditional antimicrobial agents. 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol has a low toxicity profile and is considered safe for use in various industrial and household applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol is its broad-spectrum antimicrobial activity, which makes it effective against a wide range of microorganisms. 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol is also relatively easy to synthesize and has a low toxicity profile, making it safe for use in various industrial and household applications. However, 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol can be expensive to produce, and its effectiveness can be reduced in the presence of organic matter or in high pH environments.

Direcciones Futuras

There are several future directions for research on 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol. One area of research is the development of more efficient and cost-effective synthesis methods for 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol. Another area of research is the optimization of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol for specific applications, such as water treatment or oil and gas production. Additionally, there is a need for further research on the environmental impact of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol and its potential for bioaccumulation and toxicity in aquatic ecosystems. Finally, there is a need for the development of alternative biocides that are more environmentally friendly and sustainable than 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol.

Métodos De Síntesis

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol can be synthesized by the reaction of 4-chlorobenzaldehyde and o-anisidine in the presence of sodium hydride and copper (I) iodide. The resulting intermediate is then reacted with thiourea to produce 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol. The synthesis of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

Aplicaciones Científicas De Investigación

- CMIT exhibe una potente actividad antifúngica. Los investigadores han explorado su uso para controlar el crecimiento de hongos en sistemas de agua, pinturas y recubrimientos. Su eficacia contra un amplio espectro de hongos lo hace valioso para prevenir la formación de biopelículas y la contaminación por hongos .

- CMIT puede actuar como un inhibidor de la corrosión para los metales. Al formar una capa protectora en las superficies metálicas, previene la oxidación y la corrosión. Industrias como la del petróleo y gas, la marina y la construcción utilizan formulaciones basadas en CMIT para extender la vida útil de las estructuras metálicas .

- CMIT es un ingrediente clave en biocidas y desinfectantes. Estos productos se utilizan para el tratamiento de agua, torres de refrigeración y procesos industriales. CMIT mata eficazmente bacterias, algas y otros microorganismos, manteniendo la calidad del agua y previniendo el crecimiento microbiano .

- Debido a sus propiedades antimicrobianas, CMIT se emplea como conservante en cosméticos, champús y lociones. Previene la contaminación microbiana, extendiendo la vida útil de estos productos y asegurando la seguridad del consumidor .

- CMIT se utiliza en preservantes de madera para proteger contra la descomposición, el moho y las infestaciones de insectos. La madera tratada se utiliza en estructuras al aire libre, muebles y postes de servicios públicos. Las formulaciones a base de CMIT son alternativas ecológicas a los preservantes de madera tradicionales .

- CMIT se incorpora en los acabados textiles para impartir propiedades antimicrobianas. Las telas tratadas con CMIT resisten el crecimiento bacteriano, el olor y las manchas. Esta aplicación es particularmente relevante para la ropa deportiva, los textiles médicos y los textiles para el hogar .

Agente Antifúngico

Inhibición de la Corrosión

Biocidas y Desinfectantes

Conservante en Productos para el Cuidado Personal

Preservación de la Madera

Industria Textil

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-20-15-5-3-2-4-13(15)19-14(10-18-16(19)21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLYVXLIENWSCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389135.png)

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)

![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)

![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)

![1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2389153.png)

![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)